2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Vascular smooth muscle relaxation Calcium entry blocker Ion channel pharmacology

This 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold (CAS 866089-28-3) is the unsubstituted nucleus for N4-functionalized derivatives that act as isosteres of 2,2-dimethylchromans—yet deliver a distinct pharmacological profile shift. Unlike chromans that uniformly open KATP channels on pancreatic β-cells, N4-substituted benzoxazines lose potency on insulin release and gain a calcium entry blocker phenotype on vascular smooth muscle (glibenclamide-insensitive relaxation in aortic rings). For cardiovascular programs requiring dual ion channel modulation without hypoglycemic risk, this ≥98% pure scaffold enables cleaner pharmacological dissection of calcium entry mechanisms.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 866089-28-3
Cat. No. B3025517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS866089-28-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CNC2=CC=CC=C2O1)C
InChIInChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
InChIKeyWILBVUMFTFLAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 866089-28-3): An Isosteric Scaffold for Differentiated Ion Channel Modulation


2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 866089-28-3, C₁₀H₁₃NO, MW 163.22) is a core heterocyclic scaffold belonging to the 1,4-benzoxazine class . This compound serves as the foundational unsubstituted nucleus for a series of 4-phenylureido/thioureido-substituted derivatives designed as isosteres of 2,2-dimethylchromans [1]. While the parent scaffold itself is commercially available at 95-98% purity , its scientific value lies in its role as a synthetic building block that, upon N4-functionalization, yields compounds with distinct pharmacological profiles diverging from their chroman counterparts, particularly in KATP channel and calcium entry modulation [1].

Why 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Generic 1,4-Benzoxazines or Chromans in Targeted Research


The 2,2-dimethyl substitution on the 1,4-benzoxazine nucleus is not a trivial modification; it fundamentally alters the compound's conformational landscape and hydrogen-bonding capacity compared to unsubstituted benzoxazines [1]. Critically, when this scaffold is N4-functionalized, it serves as an isostere of 2,2-dimethylchromans but yields a distinct pharmacological fingerprint: the benzoxazine derivatives exhibit a marked divergence in tissue-selectivity and mechanism-of-action relative to their chroman analogs [2]. Specifically, while the chroman series uniformly acts as KATP channel openers on pancreatic β-cells, the benzoxazine isosteres demonstrate a profile shift—losing potency on insulin release but gaining a calcium entry blocker phenotype on vascular smooth muscle [2]. Therefore, generic substitution by an unmodified benzoxazine, a chroman, or even an alternative heterocyclic isostere would fail to recapitulate this unique balance of activities essential for investigating dual ion channel modulation.

Quantitative Differentiation of 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives Against Comparator Scaffolds


Divergent Myorelaxant Potency: Benzoxazine 8e vs. Chroman 11h on Vascular Smooth Muscle

In a direct head-to-head comparison of N4-functionalized isosteres, the 4-arylureido-substituted benzoxazine derivative 8e exhibited a more pronounced myorelaxant activity than its corresponding chroman counterpart 11h on rat aortic rings. This represents a complete pharmacological divergence, as the benzoxazine series shifts the primary mechanism from KATP channel opening to calcium entry blockade [1].

Vascular smooth muscle relaxation Calcium entry blocker Ion channel pharmacology

Reduced Insulin Secretion Inhibition: Benzoxazine Scaffold vs. Chroman Scaffold

Direct comparative evaluation revealed that 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines are consistently less active as inhibitors of glucose-induced insulin release than their corresponding 2,2-dimethylchroman counterparts [1]. This quantitative difference underscores the isosteric replacement's impact on pancreatic β-cell KATP channel interaction.

Pancreatic β-cell Insulin secretion inhibition KATP channel

KATP Channel Activator Potency of 2-Alkyl Substituted 1,4-Benzoxazine Derivatives

While the 2,2-dimethyl substitution is not directly compared in this study, the 2-n-hexyl substituted 1,4-benzoxazine analog achieved a DE50 of 1.08 × 10⁻¹⁰ M in activating skeletal muscle KATP channels in the presence of ATP [1]. This demonstrates the potential of the benzoxazine scaffold to yield ultra-high potency openers with appropriate substitution, a benchmark for evaluating new 2,2-dimethyl-derived compounds.

Skeletal muscle KATP channel Potassium channel opener Structure-activity relationship

KATP Channel Blocker Potency of 2-Phenyl Substituted 1,4-Benzoxazine

The 2-phenyl substituted 1,4-benzoxazine analog exhibits an IC50 of 2.5 × 10⁻¹¹ M as a KATP channel blocker in the absence of ATP [1]. This remarkable potency highlights the scaffold's ability to produce both ultra-potent openers and blockers depending on subtle substitution changes, a duality that is not observed with 2,2-dimethylchromans.

Skeletal muscle KATP channel Potassium channel blocker Inverse agonism

Precision Application Scenarios for 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine in Drug Discovery and Chemical Biology


Vascular Smooth Muscle Relaxation Studies Requiring Calcium Entry Blocker Selectivity

When a research program aims to investigate calcium entry blockade in vascular smooth muscle while minimizing interference from KATP channel opening, the N4-functionalized derivatives of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (e.g., 8e) are uniquely suited. Unlike chroman-based compounds, which simultaneously activate KATP channels, these benzoxazines allow cleaner pharmacological dissection of calcium entry mechanisms, as evidenced by glibenclamide-insensitive relaxation in rat aortic rings [1].

Synthesis of Tissue-Selective KATP Channel Modulators

The 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is an ideal starting point for developing compounds with divergent tissue selectivity. Direct head-to-head data show that N4-substituted benzoxazines exhibit reduced activity on pancreatic β-cells while retaining or enhancing vascular smooth muscle effects [1]. This makes the scaffold valuable for medicinal chemistry campaigns targeting cardiovascular disorders where avoidance of hypoglycemia is paramount.

Ultra-High Potency KATP Channel Opener Development

For programs requiring sub-nanomolar KATP channel openers, the 1,4-benzoxazine scaffold—as demonstrated by the 2-n-hexyl analog (DE50 = 1.08 × 10⁻¹⁰ M) [2]—provides a validated structural template. Although the 2,2-dimethyl substitution itself may not achieve this potency, the scaffold's known SAR enables rational design of highly potent openers, positioning it as a superior alternative to chromans which typically exhibit potency in the micromolar range.

Probing KATP Channel Gating Mechanisms via Molecular Switches

The 1,4-benzoxazine scaffold's unique ability to switch between KATP channel opening and blocking based on subtle substitution (e.g., 2-phenyl vs. 2-isopropyl) [2] makes it an exceptional tool for biophysical studies of channel gating. Researchers can use the 2,2-dimethyl core as a baseline to explore how modifications at the 2- and 4-positions alter the compound's functional profile, providing insights into the molecular determinants of channel modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.